N-allyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-methoxyaniline, which is then converted to N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, followed by cyclization to yield 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol . The final step involves S-alkylation using 2-bromo-1-phenylethanone in the presence of cesium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used for the reduction of ketones.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal, antimicrobial, and anticancer agent.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with various molecular targets. The triazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways involved in diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal drug with a triazole structure.
Trazodone: An antidepressant that includes a triazole ring.
Uniqueness
What sets 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE apart is its unique combination of a triazole ring with an imidazole moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H19N5O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-3-8-17-14(22)11-24-16-19-18-15-20(9-10-21(15)16)12-4-6-13(23-2)7-5-12/h3-7H,1,8-11H2,2H3,(H,17,22) |
InChI Key |
AOZOFQBBMNHYMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC=C |
Origin of Product |
United States |
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